molecular formula C19H26ClN3O4 B2936845 (2,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351642-81-3

(2,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Katalognummer B2936845
CAS-Nummer: 1351642-81-3
Molekulargewicht: 395.88
InChI-Schlüssel: HCJXDUPEIKIMTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(2,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a chemical compound with the molecular formula C19H26ClN3O4 and a molecular weight of 395.88. It is related to a class of compounds that have shown potential in cancer therapy .


Synthesis Analysis

The synthesis of this compound or its derivatives involves several strategies. One approach is to replace the benzene ring in the compound with phthalazinone. The lactam moiety of phthalazinone, acting as both a hydrogen bond donor and acceptor, could form hydrogen bonds with BRD4. Another strategy is to substitute the carbonyl group of the compound with various fragments to interact with the ZA channel of BRD4 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a number of functional groups. It includes a 2,4-dimethoxyphenyl group, a 3,5-dimethylisoxazol-4-yl group, a piperazin-1-yl group, and a methanone group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 395.88 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 3. Its exact mass and monoisotopic mass are 341.1870048 g/mol. Its topological polar surface area is 49.6 Ų. It has a heavy atom count of 23 .

Wissenschaftliche Forschungsanwendungen

Molecular Interaction and Antagonist Activity

Research on compounds with similar structures has explored their molecular interactions and antagonist activities. For example, studies on cannabinoid receptor antagonists have detailed the molecular interaction mechanisms, suggesting that compounds with certain piperazinyl methanone structures might interact similarly with biological receptors, potentially offering insights into the design of receptor-specific drugs (Shim et al., 2002).

Synthesis and Therapeutic Potential

Another research area involves the synthesis of piperazinyl methanone derivatives and their evaluation as therapeutic agents. For instance, linear synthesis approaches have been developed for creating compounds with potential therapeutic applications, indicating methods that could be adapted for synthesizing and studying "(2,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride" (Muhammad Athar Abbasi et al., 2019).

Antioxidant Properties

Research on diphenylmethane derivatives, including bromophenols, has revealed their effective antioxidant power, hinting at the potential for compounds with similar structures to possess antioxidant activities, which could be explored for pharmaceutical or nutraceutical applications (Balaydın et al., 2010).

HIV Entry Inhibition

Studies on allosteric noncompetitive HIV entry inhibitors involving certain piperazinyl methanone structures suggest that compounds with similar functionalities could be investigated for their potential to inhibit HIV entry, offering a pathway to novel antiviral therapies (Watson et al., 2005).

Calcium Channel Blockade

The development and quantification of novel T-type calcium channel blockers indicate the relevance of piperazinyl methanone derivatives in neurological research, suggesting potential areas of application for compounds like "(2,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride" in pain management and neuroprotection (Noh et al., 2011).

Wirkmechanismus

Eigenschaften

IUPAC Name

(2,4-dimethoxyphenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4.ClH/c1-13-17(14(2)26-20-13)12-21-7-9-22(10-8-21)19(23)16-6-5-15(24-3)11-18(16)25-4;/h5-6,11H,7-10,12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJXDUPEIKIMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=C(C=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.